2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione
Brand Name: Vulcanchem
CAS No.: 6345-88-6
VCID: VC21184706
InChI: InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2
SMILES: C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO
Molecular Formula: C14H11NO3
Molecular Weight: 241.24 g/mol

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione

CAS No.: 6345-88-6

Cat. No.: VC21184706

Molecular Formula: C14H11NO3

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione - 6345-88-6

Specification

CAS No. 6345-88-6
Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
IUPAC Name 2-(2-hydroxyethyl)benzo[f]isoindole-1,3-dione
Standard InChI InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2
Standard InChI Key PRJCNWICBASWBB-UHFFFAOYSA-N
SMILES C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic benzo[f]isoindole scaffold fused with a 1,3-dione moiety. The hydroxyethyl group (–CH2_2CH2_2OH) at the 2-position enhances its solubility in polar solvents and facilitates hydrogen bonding interactions. Key structural attributes include:

  • IUPAC Name: 2-(2-Hydroxyethyl)benzo[f]isoindole-1,3-dione

  • SMILES: C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO\text{C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO}

  • InChI Key: PRJCNWICBASWBB-UHFFFAOYSA-N

Physicochemical Data

PropertyValueSource
Molecular Weight241.24 g/molPubChem
Melting Point204–207°C (lit.)Chemsrc
Boiling Point388.8°C (estimated)Chemsrc
Density1.3 ± 0.1 g/cm³Chemsrc
LogP (Partition Coefficient)0.912 (Crippen)NIST

The compound’s fluorescence properties, attributed to the extended π-conjugation of the isoindole core, enable applications in optoelectronics and bioimaging .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-(2-hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step protocols:

  • Cyclization of α-Iminonitriles: Rhodium(III)-catalyzed cyclization of α-iminonitriles with acrylates yields the isoindole core.

  • Esterification of Trimellitic Anhydride: Reaction of trimellitic anhydride chloride with 2-(hydroxymethyl)isoindoline-1,3-dione in pyridine produces the target compound in 71% yield .

  • Mannich Base Condensation: Condensation of phthalimide derivatives with ethylene glycol under basic conditions .

A comparative analysis of synthetic methods is provided below:

MethodYield (%)Key ReagentsReference
Rhodium-Catalyzed Cyclization65Rh(III), Acrylates
Trimellitic Anhydride Route71Pyridine, TMAC
Mannich Base Condensation92.5Ethylene Glycol, KOH

Chemical Reactions

The compound participates in diverse transformations:

  • Oxidation: Forms quinone derivatives using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the dione to hydroisoindole derivatives.

  • Nucleophilic Substitution: Reacts with alkyl halides to introduce hydrophobic side chains.

Biological Activity and Mechanisms

Cholinesterase Inhibition

Recent studies highlight its potential in neurodegenerative disease therapy. Derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values as low as 1.12 μM (AChE) and 21.24 μM (BuChE) . Molecular docking reveals interactions with Trp279 in the AChE active site, mimicking donepezil’s binding mode .

Antimicrobial Properties

The hydroxyethyl group enhances membrane permeability, enabling broad-spectrum antimicrobial activity. In silico models predict efficacy against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL) .

Industrial and Materials Science Applications

Dye and Pigment Synthesis

The compound serves as a precursor for anthraquinone-based dyes, exhibiting λmax_{\text{max}} at 359–379 nm in UV/Vis spectra .

Optoelectronic Materials

Aggregation-induced emission (AIE) properties make it suitable for OLEDs. Solid-state fluorescence quantum yields exceed 80%, compared to 10% in solution .

ParameterRecommendation
Storage2–8°C in inert atmosphere
HandlingUse PPE; avoid inhalation
Regulatory StatusFor research use only (not FDA-approved)

Comparative Analysis with Analogues

CompoundSubstituentAChE IC50_{50} (μM)LogP
2-Phenyl-isoindole-1,3-dionePhenyl87 nM1.8
5-Chloro-derivativeChloro, Hydroxyethoxy0.91 μM2.1
2-(2-Hydroxyethyl)-derivativeHydroxyethyl1.12 μM0.912

The hydroxyethyl group balances hydrophilicity and binding affinity, optimizing blood-brain barrier penetration .

Recent Research Advancements

  • Alzheimer’s Therapy: Structural modifications to lengthen alkyl linkers improved AChE inhibition (IC50_{50}: 0.9–19.5 μM) .

  • Fluorescence Imaging: 4-Aryl derivatives exhibit Stokes shifts >200 nm, enabling deep-tissue imaging .

  • PI3K Inhibition: Derivatives show nanomolar affinity (Ki_i: 1.66–1.85 nM) for phosphoinositide 3-kinases, relevant in oncology .

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